molecular formula C17H17NO4S2 B2595755 (Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 641997-85-5

(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2595755
CAS No.: 641997-85-5
M. Wt: 363.45
InChI Key: VZFCTIGOORMOIB-KAMYIIQDSA-N
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Description

(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C17H17NO4S2 and its molecular weight is 363.45. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds related to "(Z)-4-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid", especially those containing the 4-thiazolidinone moiety with a benzothiazole unit, have been evaluated for their anticancer activity. Some derivatives have shown significant activity against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, highlighting their potential as anticancer agents (Havrylyuk et al., 2010).

Antimicrobial Activity

Derivatives of thiazolidinones have also been synthesized and tested for their antimicrobial properties. Studies have demonstrated that these compounds exhibit good to moderate activity against both gram-positive and gram-negative bacteria, suggesting their potential as antimicrobial agents (PansareDattatraya & Devan, 2015).

Aldose Reductase Inhibitors

Some (4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives have been identified as potent and selective inhibitors of aldose reductase, an enzyme involved in diabetic complications. These compounds, with submicromolar IC50 values, are more potent than the clinically used aldose reductase inhibitor epalrestat, indicating their potential for treating diabetic complications (Kučerová-Chlupáčová et al., 2020).

Anticonvulsant Activity

Thiazolidinone derivatives have been investigated for their anticonvulsant properties. Certain compounds in this series have shown efficacy comparable to standard anticonvulsant drugs like phenytoin sodium, lamotrigine, and sodium valproate, suggesting their potential application in treating seizure disorders (Agarwal et al., 2006).

Photophysical Properties

Azo derivatives of aminosalicylic acid, including those with the thiazolidin-4-one framework, have been studied for their linear and nonlinear optical properties. These materials exhibit interesting photophysical characteristics, suggesting their application in optical and material science fields (El-Ghamaz et al., 2018).

Properties

IUPAC Name

4-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-2-10-22-13-7-5-12(6-8-13)11-14-16(21)18(17(23)24-14)9-3-4-15(19)20/h2,5-8,11H,1,3-4,9-10H2,(H,19,20)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFCTIGOORMOIB-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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